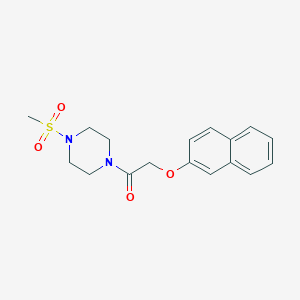
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is an important intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is not well understood. However, it is believed to interact with specific receptors in the brain and modulate the activity of neurotransmitters such as dopamine, serotonin, and histamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone are largely dependent on the compounds it is used to synthesize. However, studies have shown that some of the compounds synthesized using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone have potential therapeutic applications in the treatment of various diseases such as schizophrenia, depression, and allergies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations include its potential toxicity and the need for careful handling during synthesis.
Future Directions
There are several future directions for the research on 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone. One direction is the synthesis of novel piperazine derivatives with potential therapeutic applications. Another direction is the investigation of the mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone and its derivatives. Additionally, the development of new synthetic routes and the optimization of existing ones are also important future directions.
Synthesis Methods
The synthesis of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone involves the reaction of 4-mesylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone.
Scientific Research Applications
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been extensively used as an intermediate in the synthesis of various biologically active compounds such as antihistamines, antipsychotics, and antidepressants. It has also been used as a starting material in the synthesis of novel piperazine derivatives with potential therapeutic applications. Furthermore, 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been used as a ligand in coordination chemistry studies.
properties
Product Name |
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone |
|---|---|
Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-10-8-18(9-11-19)17(20)13-23-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
SSWHJLJKDGGZMJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)